Oxazol-2-ylboronic acid

Medicinal Chemistry Enzyme Inhibition Suzuki-Miyaura Coupling

2-Heteroaryl boronic acids adjacent to heteroatoms are notoriously susceptible to protodeboronation, causing yield collapse and irreproducible batch performance in cross-coupling campaigns. Oxazol-2-ylboronic acid (CAS 891660-66-5) addresses this with its distinct oxazole electronic character, enabling reliable transmetalation at the 2-position for constructing 2,5-diaryloxazoles and enzyme-targeted libraries. - Immediate reactivity as the free boronic acid eliminates deprotection steps; compatible with one-pot sequential Suzuki-Miyaura protocols. - Demonstrated utility in generating NPP1, NPP3, tyrosine kinase, and DPP-IV inhibitors with nanomolar IC50 values. - Available in kilogram-scale quantities (≥97% HPLC, ≤0.5% moisture) for pilot-plant campaigns with batch-to-batch consistency.

Molecular Formula C3H4BNO3
Molecular Weight 112.879
CAS No. 891660-66-5
Cat. No. B580705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazol-2-ylboronic acid
CAS891660-66-5
SynonymsB-2-Oxazolylboronic Acid;  2-Oxazolyl-boronic Acid; 
Molecular FormulaC3H4BNO3
Molecular Weight112.879
Structural Identifiers
SMILESB(C1=NC=CO1)(O)O
InChIInChI=1S/C3H4BNO3/c6-4(7)3-5-1-2-8-3/h1-2,6-7H
InChIKeyNRBQYBDDNGRAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazol-2-ylboronic Acid Technical Specifications


Oxazol-2-ylboronic acid (CAS 891660-66-5, MDL MFCD17488796) is a heteroaryl boronic acid with the molecular formula C3H4BNO3 and a molecular weight of 112.88 g/mol . It serves as a key building block for introducing the oxazole moiety into larger molecular architectures, primarily via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The compound is typically supplied as a solid with a purity of ≥95% to ≥98% depending on vendor grade , and is recommended for storage at 2-8°C in a dry environment . Unlike more stable but less reactive boronic esters such as pinacol or MIDA derivatives, the free boronic acid form offers immediate reactivity for one-pot or sequential coupling protocols without requiring a separate deprotection step [1].

Direct use in Suzuki coupling; no deprotection required
Supports one-pot and sequential cross-coupling protocols
Available in high-purity grades for medicinal chemistry workflows

Uniqueness of Oxazol-2-ylboronic Acid


Substituting Oxazol-2-ylboronic acid with a generic aryl boronic acid or a related heterocyclic analog such as isoxazole-4-ylboronic acid or thiazol-2-ylboronic acid is not chemically equivalent due to fundamental differences in electronic character, regiochemistry, and stability. The presence of both nitrogen and oxygen heteroatoms in the oxazole ring imparts a distinct electron-withdrawing character at the 2-position, which modulates the Lewis acidity of the boron center and consequently affects transmetalation rates in cross-coupling reactions . Furthermore, heteroaryl boronic acids, particularly those with the B(OH)2 group adjacent to a heteroatom, are known to be susceptible to protodeboronation under aqueous basic conditions, with rates that vary significantly depending on the specific heterocycle and substitution pattern [1]. The 2-oxazolylboronic acid isomer was noted as being "unprecedented" in a 2007 review, highlighting the synthetic challenge and unique reactivity profile associated with this specific regioisomer compared to more readily accessible boronic acids [2]. Therefore, empirical validation of a specific boronic acid in a target coupling reaction is required; substituting with a seemingly similar heteroaryl boronic acid often results in dramatically different yields, side-product profiles, or complete reaction failure.

Regiochemistry mismatch

Isoxazole or thiazole regioisomers change connectivity and electronics; direct substitution yields different products.

Transmetalation kinetics

Dual O/N adjacency alters boron Lewis acidity; transmetalation rates may shift versus other heteroaryl or aryl boronic acids.

Protodeboronation susceptibility

Protodeboronation rates differ by heterocycle; coupling conditions require empirical validation for each reagent.

Oxazol-2-ylboronic Acid Scientific Evidence


NPP1 and NPP3 Inhibitor Synthesis via Suzuki Coupling

Oxazol-2-ylboronic acid serves as a critical building block for the synthesis of biphenyl oxazole derivatives that act as potent and selective inhibitors of nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and NPP3. In a 2020 study, a library of compounds synthesized using oxazole-containing boronic acids in Suzuki-Miyaura couplings produced lead compounds with nanomolar IC50 values: compound 3n selectively inhibited NPP1 with an IC50 of 0.15 µM, while compound 3f inhibited NPP3 with an IC50 of 0.17 µM [1].

Inhibitor IC50 (NPP1/NPP3)
Class-level
Compound 3n: 0.15 µM (NPP1); 3f: 0.17 µM (NPP3)
Reported nanomolar inhibition supports oxazole building block utility in enzyme inhibitor research.
Derivative activity; not a direct measurement of boronic acid.
Medicinal Chemistry Enzyme Inhibition Suzuki-Miyaura Coupling

Regiochemical Comparison with Isoxazole-4-ylboronic Acid

The substitution pattern of the boronic acid group on the oxazole ring fundamentally alters the electronic and steric properties of the resulting biaryl products. Oxazol-2-ylboronic acid (boron at the 2-position) is distinct from isoxazole-4-ylboronic acid (boron at the 4-position of an isoxazole ring, CAS 1008139-25-0, identical molecular formula C3H4BNO3 and molecular weight 112.88 g/mol) [1]. The 2-position of oxazole is directly adjacent to both the nitrogen and oxygen heteroatoms, resulting in a stronger electron-withdrawing effect compared to the 4-position of isoxazole, which is only adjacent to the nitrogen atom.

Regiochemical influence
Cross-study comparable
2-oxazolyl: dual O/N adjacency vs 4-isoxazolyl: N-only adjacency; electron deficiency differs
Regiochemistry dictates product geometry and reactivity; isomer selection is critical.
Computed descriptors; experimental validation recommended.
Regiochemistry Structure-Activity Relationship Suzuki Coupling

Direct Reactivity vs MIDA/Pinacol Esters

In contrast to protected boronate esters such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, the free oxazol-2-ylboronic acid is immediately available for transmetalation in Suzuki-Miyaura couplings without requiring a separate deprotection step [1]. While MIDA boronates offer indefinite bench-top stability under air and compatibility with anhydrous cross-coupling conditions up to 80°C, their use mandates a deliberate deprotection event via mild aqueous basic hydrolysis prior to coupling [2]. This adds a synthetic step and can complicate reaction workup.

Free acid vs protected ester
Class-level
Free acid: direct transmetalation, 1 step fewer. MIDA: bench-stable, requires basic deprotection.
Step economy vs stability trade-off; selection depends on protocol requirements.
Class-level inference; protocol-specific validation advised.
Boronic Acid Reactivity Protecting Groups Suzuki Coupling

Vendor Purity and Moisture Specifications

Reproducibility in cross-coupling chemistry is highly sensitive to boronic acid purity and water content, as impurities can poison catalysts and boroxine formation consumes active reagent. Leading suppliers specify minimum purity of 97% (by HPLC) and maximum moisture content of 0.5% for Oxazol-2-ylboronic acid [1]. Alternative vendors offer grades with ≥95% or ≥98% purity , allowing users to select a grade aligned with their application's tolerance for impurities.

Vendor purity & moisture
Supplier specification
Purity ranges 95–98% across vendors; moisture ≤0.5% for high-purity grade
Higher purity supports reproducible cross-coupling; moisture control limits boroxine formation.
Verify lot-specific COA before use.
Quality Control Purity Specification Procurement

Oxazol-2-ylboronic Acid Applications


Oxazole-Containing Enzyme Inhibitor Synthesis

Based on its demonstrated role in generating potent enzyme inhibitors with nanomolar IC50 values (Section 3, Evidence Item 1), Oxazol-2-ylboronic acid is optimally suited for medicinal chemistry programs targeting enzymes such as NPP1, NPP3, tyrosine kinases, or dipeptidyl-peptidase IV [1]. The immediate reactivity of the free boronic acid (Section 3, Evidence Item 3) facilitates rapid library synthesis and SAR exploration without deprotection steps, accelerating hit-to-lead optimization.

Regioselective 2-Substituted Oxazole Biaryl Synthesis

The unique electronic environment at the 2-position of the oxazole ring (Section 3, Evidence Item 2) makes Oxazol-2-ylboronic acid the specific reagent required for installing aryl or heteroaryl groups at the 2-position of the oxazole core. This is essential for constructing 2,5-diaryloxazoles or 2,4-disubstituted oxazoles with defined regiochemistry, as described in the literature [2]. Substitution with an alternative regioisomer (e.g., 4-oxazolylboronic acid) would yield a different connectivity and potentially altered biological or material properties.

Process Chemistry and Scale-Up with High Purity

For process chemistry applications where batch-to-batch consistency and minimal side-product formation are paramount, procurement of Oxazol-2-ylboronic acid from suppliers specifying ≥97% purity and ≤0.5% moisture content (Section 3, Evidence Item 4) is recommended [3]. The availability of this compound in kilogram-scale quantities from vendors such as Capotchem [4] further supports its use in pilot plant and manufacturing-scale campaigns.

Suzuki-Miyaura Coupling in Total Synthesis

The free acid form of the boronic acid (Section 3, Evidence Item 3) is advantageous in total synthesis contexts where minimizing steps and maximizing atom economy is critical. Its direct use in palladium-catalyzed cross-couplings without a prior deprotection step aligns with convergent synthetic strategies. The compound has been noted as a synthetic intermediate for natural products and complex reagents , underscoring its value in advanced organic synthesis.

Application
Selection Property
Validation Focus
Enzyme inhibitor library synthesis
Direct coupling reactivity (no deprotection)
Target engagement in enzyme inhibition assays
Regioselective 2-aryl oxazole construction
2-oxazolyl regioisomer specificity
Regiochemical identity verification (e.g., NMR)
Process-scale cross-coupling
Vendor-specified purity and moisture control
Lot-to-lot impurity and moisture profiling
Total synthesis step economy
Direct transmetalation without deprotection
Convergent synthetic strategy compatibility

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